molecular formula C18H27N3O2 B4195605 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide

6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide

Cat. No. B4195605
M. Wt: 317.4 g/mol
InChI Key: ZUWQXYDMMUZDNB-UHFFFAOYSA-N
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Description

6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide, also known as MIH, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability in the central nervous system. 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant agents.
Biochemical and Physiological Effects:
6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has been shown to have anxiolytic and anticonvulsant effects in animal models. 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has advantages as a research tool due to its potential pharmacological properties and its ability to modulate the GABAergic system. However, 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

For research on 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide include further studies on its pharmacological properties and its potential as a treatment for neurodegenerative diseases. In addition, studies on the safety and toxicity of 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide are needed to determine its potential as a therapeutic agent. Finally, the development of new synthesis methods for 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide may lead to improvements in its purity and yield.

Scientific Research Applications

6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has been studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as an anticonvulsant and anxiolytic agent. 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(2-phenylethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-16(21-18(23)20-14)10-6-3-7-11-17(22)19-13-12-15-8-4-2-5-9-15/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWQXYDMMUZDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(2-phenylethyl)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide
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6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide

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